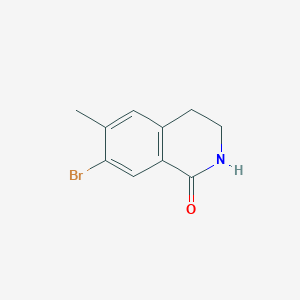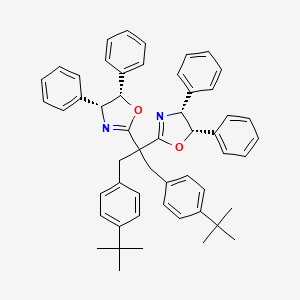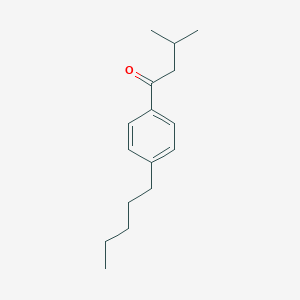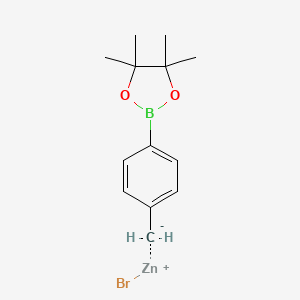
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone, also known as 2-BDFE, is a halogenated organic compound that has been studied extensively for its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has been studied for its potential to be used in a variety of medical and scientific applications, including drug delivery, cancer therapy, and gene therapy.
科学研究应用
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in drug delivery, where the compound can be used to target specific cells or tissues in the body. The compound has also been studied for its potential to be used in cancer therapy, as it has been shown to have the ability to inhibit tumor growth. In addition, this compound has been studied as a potential gene therapy agent, as it has been shown to be able to induce gene expression in certain cell types.
作用机制
The mechanism of action of 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone is not yet fully understood. However, it is believed to act by targeting specific cell types and altering their gene expression. The compound has been shown to interact with both DNA and RNA, suggesting that it may be able to affect the expression of certain genes. In addition, this compound has been shown to interact with certain proteins, suggesting that it may be able to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation, induce apoptosis, and alter gene expression. In vivo studies have also demonstrated that the compound can inhibit tumor growth and induce apoptosis in certain cell types. In addition, this compound has been shown to have anti-inflammatory and anti-oxidative properties, suggesting that it may be useful in the treatment of a variety of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to target specific cell types. The main limitation of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain sufficient amounts of the compound for experiments.
未来方向
Future research on 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone should focus on further elucidating its mechanism of action, studying its potential applications in drug delivery, cancer therapy, and gene therapy, and investigating its potential as an anti-inflammatory and anti-oxidative agent. Additionally, further research should be conducted to improve the yield of the compound in laboratory experiments and to explore its potential applications in other scientific fields.
合成方法
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone is synthesized from 4-hexylphenyl bromide and 2,2-difluoroethanone. The reaction is catalyzed by a palladium-based catalyst, such as Pd(PPh3)4, in the presence of a base, such as Na2CO3. The reaction proceeds through a palladium-catalyzed oxidative addition of the bromide to the difluoroethanone, followed by a reductive elimination step to form the desired product.
属性
IUPAC Name |
2-bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXYXEHYOSFQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

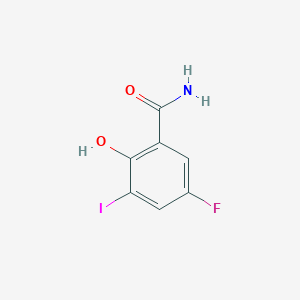
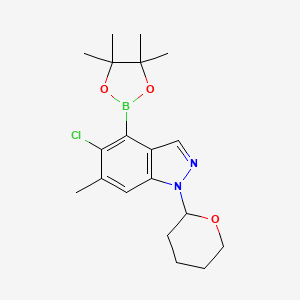
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
